(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves an aldol condensation reaction. The starting materials are 3-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazol-4-yl)acetone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery.
Medicine: The compound’s unique structure allows it to be a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. Additionally, it can modulate the activity of receptors, leading to changes in cellular signaling pathways that result in therapeutic effects.
Comparison with Similar Compounds
- (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one
- N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Comparison: Compared to similar compounds, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibits unique properties due to the presence of the difluoromethoxy group This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems
Properties
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-10-12(9-18-19(10)2)6-7-14(20)11-4-3-5-13(8-11)21-15(16)17/h3-9,15H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYWQTLMIYKARK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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